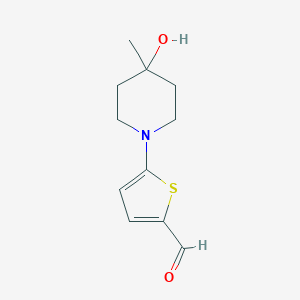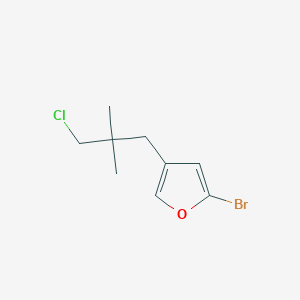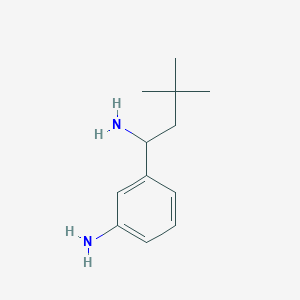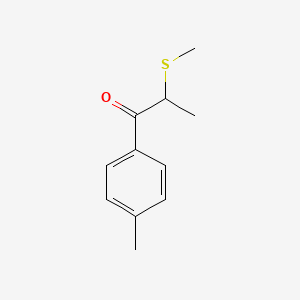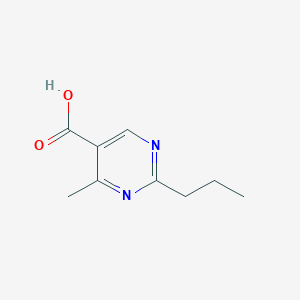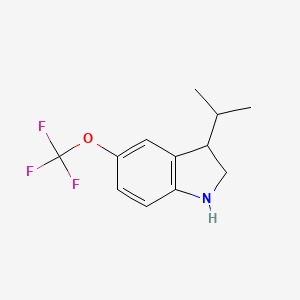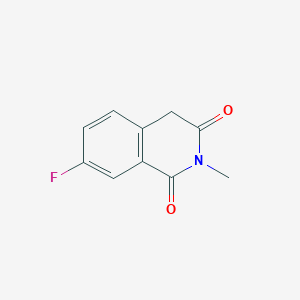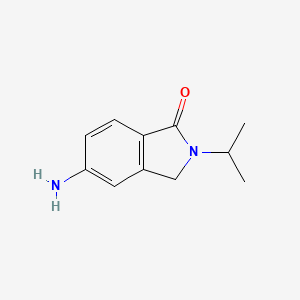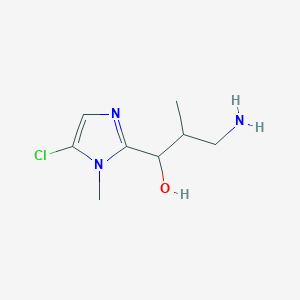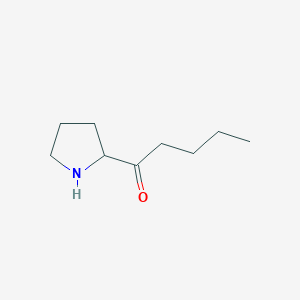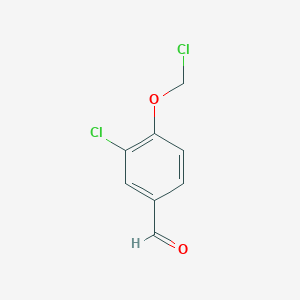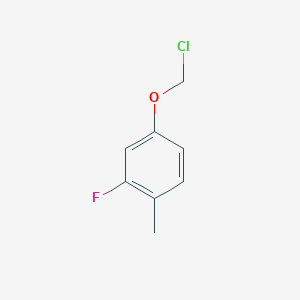
4-(Chloromethoxy)-2-fluoro-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethoxy)-2-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloromethoxy group, a fluorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-2-fluoro-1-methylbenzene typically involves the chloromethylation of 2-fluoro-1-methylbenzene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
4-(Chloromethoxy)-2-fluoro-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
4-(Chloromethoxy)-2-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Chloromethoxy)-2-fluoro-1-methylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis.
類似化合物との比較
Similar Compounds
4-(Chloromethoxy)-2-fluorobenzene: Lacks the methyl group, which may affect its reactivity and applications.
4-(Chloromethoxy)-1-methylbenzene: Lacks the fluorine atom, which may influence its chemical stability and biological activity.
2-Fluoro-1-methylbenzene:
Uniqueness
4-(Chloromethoxy)-2-fluoro-1-methylbenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity
特性
分子式 |
C8H8ClFO |
|---|---|
分子量 |
174.60 g/mol |
IUPAC名 |
4-(chloromethoxy)-2-fluoro-1-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-6-2-3-7(11-5-9)4-8(6)10/h2-4H,5H2,1H3 |
InChIキー |
UDHGODPTLVUROV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


